5-Fluor-1H-indol-6-carbonsäure

Übersicht

Beschreibung

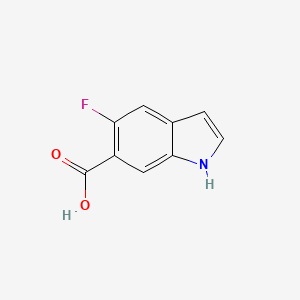

5-Fluoro-1H-indole-6-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 6-position of the indole ring imparts unique chemical and biological properties to this compound .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-1H-indole-6-carboxylic acid has diverse applications in scientific research, including:

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been reported to exhibit their biological activities through interactions with their targets . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors .

Result of Action

Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they can induce significant molecular and cellular changes .

Biochemische Analyse

Biochemical Properties

5-fluoro-1H-indole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-fluoro-1H-indole-6-carboxylic acid, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors, modulating their activity and leading to various biological effects.

Cellular Effects

The effects of 5-fluoro-1H-indole-6-carboxylic acid on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear receptors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Furthermore, 5-fluoro-1H-indole-6-carboxylic acid has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 5-fluoro-1H-indole-6-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, 5-fluoro-1H-indole-6-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 5-fluoro-1H-indole-6-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 5-fluoro-1H-indole-6-carboxylic acid can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of 5-fluoro-1H-indole-6-carboxylic acid vary with different dosages in animal models. Studies have shown that low doses of the compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.

Metabolic Pathways

5-fluoro-1H-indole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit different biological activities . Additionally, 5-fluoro-1H-indole-6-carboxylic acid can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-fluoro-1H-indole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-fluoro-1H-indole-6-carboxylic acid plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-6-carboxylic acid typically involves the fluorination of indole derivatives. One common method is the Leimgruber-Batcho indole synthesis, which involves the reaction of o-nitrotoluene with ethyl glyoxylate, followed by cyclization and reduction steps .

Industrial Production Methods: Industrial production of 5-fluoro-1H-indole-6-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as fluorination, cyclization, and purification through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can undergo oxidation to form quinonoid structures or reduction to form dihydroindoles.

Common Reagents and Conditions:

Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides under basic conditions.

Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed:

Electrophilic substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Nucleophilic substitution: Substituted indole derivatives with various functional groups.

Oxidation and reduction: Quinonoid and dihydroindole derivatives.

Vergleich Mit ähnlichen Verbindungen

5-Fluoroindole-2-carboxylic acid: Another fluorinated indole derivative with similar chemical properties.

5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide: Known for its antiviral activity.

5-Fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic properties against cancer cell lines.

Uniqueness: 5-Fluoro-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other fluorinated indole derivatives .

Biologische Aktivität

5-Fluoro-1H-indole-6-carboxylic acid (5-FICA) is a fluorinated derivative of indole, a significant heterocyclic compound known for its diverse biological activities. The unique substitution pattern of 5-FICA, with a fluorine atom at the 5-position and a carboxylic acid group at the 6-position, imparts distinct chemical properties that influence its biological interactions and potential therapeutic applications.

5-FICA exhibits biological activity through several mechanisms:

- Receptor Binding : Indole derivatives, including 5-FICA, demonstrate high affinity for various receptors, influencing cellular signaling pathways and gene expression.

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

- Cellular Effects : It modulates cell signaling pathways, affecting processes such as proliferation, differentiation, and apoptosis.

5-FICA plays a crucial role in biochemical reactions by interacting with enzymes and proteins. Key properties include:

- Stability : The compound remains stable under certain conditions but may degrade over time, affecting its biological activity.

- Dosage Effects : In animal models, varying dosages of 5-FICA have demonstrated therapeutic effects, particularly in anti-inflammatory and anticancer contexts.

Biological Activities

The biological activities of 5-FICA can be summarized as follows:

- Anticancer Activity : Studies indicate that 5-FICA exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated in the NCI 60 human cancer cell screen, showing promising results against gliosarcoma cells .

- Antibacterial and Antifungal Properties : The compound has been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial effects .

Case Studies

- Anticancer Studies :

- Antimicrobial Activity :

Data Table

| Biological Activity | Assessed Strains/Cell Lines | MIC/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | Rat gliosarcoma cells | EC50 = 720 nM | |

| Antibacterial | S. aureus | MIC = 0.0039 mg/mL | |

| E. coli | MIC = 0.025 mg/mL |

Comparison with Similar Compounds

5-FICA's unique properties can be contrasted with other fluorinated indole derivatives:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 5-Fluoroindole-2-carboxylic acid | Antiviral activity | Similar structure but different position of carboxylic acid |

| 5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide | Antiviral activity | Known for its strong antiviral properties |

| 5-Fluoro-2,3-dimethyl-1H-indole | Cytotoxic against cancer cell lines | Exhibits different cytotoxic profiles |

Eigenschaften

IUPAC Name |

5-fluoro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWGWOQVFRKLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470369 | |

| Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908600-74-8 | |

| Record name | 5-Fluoro-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908600-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.